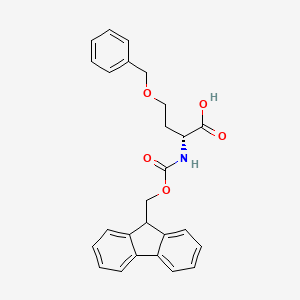

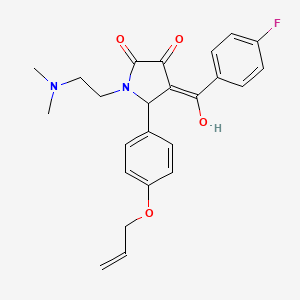

(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a structurally complex molecule that features a furan ring, an acrylamide moiety, and a phenylpiperazine group linked through a sulfonyl bridge. This compound is of interest due to its potential biological activity, which is often associated with the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported using green organic chemistry approaches. Specifically, the synthesis was performed under microwave radiation, which is known for its efficiency and reduced reaction times . The use of filamentous fungi, both marine and terrestrial, has been explored for the enantioselective ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce (R)-2-cyano-3-(furan-2-yl) propanamide with high yields and enantiomeric excess . This method showcases the potential for biocatalysis in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of related N-tosylacrylamide compounds has been elucidated through crystallography . The conformation about the C=C bond is E, which is consistent with the (E)-configuration in the name of the compound of interest. The spatial arrangement of the furan and phenyl rings relative to the acrylamide plane has been described, providing insight into the potential steric interactions and conformations that may be relevant for the compound .

Chemical Reactions Analysis

The biotransformation of related compounds by fungi has been observed to produce enantiomerically enriched products . The absolute configuration of these products was determined using electronic circular dichroism (ECD) spectra, which is a powerful tool for understanding the stereochemistry of organic molecules. Additionally, the tautomerization of the biotransformation product to form an achiral ketenimine was investigated, indicating that the compound can undergo significant chemical transformations under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structures of similar N-tosylacrylamide compounds reveal that molecules can form dimers through N-H...O hydrogen bonds, which could affect the compound's solubility, melting point, and other physical properties . The inclination of various rings to the acrylamide mean plane suggests that the compound may have anisotropic properties, which could be relevant in the context of material science and molecular interactions .

Applications De Recherche Scientifique

Inhibition of SARS Coronavirus Helicase

A novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. Through ATP hydrolysis and double-stranded DNA unwinding assays, the compound demonstrated inhibitory effects with IC50 values indicating potential as a SARS coronavirus inhibitor without significant cytotoxicity (Lee et al., 2017).

Enantioselective Ene-Reduction by Fungi

Research into green organic chemistry synthesis has shown that (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide can undergo enantioselective ene-reduction by marine and terrestrial-derived fungi. This process leads to the production of compounds with a CN-bearing stereogenic center, highlighting its role in novel organic synthesis pathways (Jimenez et al., 2019).

Interaction with Bovine Serum Albumin

The interaction of novel p-hydroxycinnamic acid amides, including derivatives of (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide, with bovine serum albumin (BSA) has been investigated. This research provides insights into the binding constants, thermodynamic parameters, and conformational changes in BSA, demonstrating the compound's relevance in biochemical studies (Meng et al., 2012).

Antiviral Drug Development

The compound has been highlighted as a unique and attractive target for antiviral drug development, especially against coronaviruses. Its effectiveness as an inhibitor for coronavirus helicases positions it as a promising candidate in therapeutic patents and antiviral portfolios (Spratt et al., 2021).

Polyacrylamide Substrate Patterning

Research has validated and optimized methods for activating polyacrylamide substrates, incorporating (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide for protein patterning. This work contributes to cell mechanobiology by enabling precise control over the cellular microenvironment (Poellmann & Wagoner Johnson, 2013).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZXFRYEKQOVLK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551621.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)